molecular formula C18H22N2O5S B2724779 3,4-dimethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide CAS No. 2034423-58-8

3,4-dimethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2724779
CAS No.: 2034423-58-8
M. Wt: 378.44
InChI Key: KZWPNZHNXSMQCG-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative designed for research applications in oncology and neuroscience. Its molecular structure incorporates two key pharmacophores: a 3,4-dimethoxybenzenesulfonamide moiety and a 3-methoxyazetidine group linked via a phenyl bridge. Benzenesulfonamide compounds are extensively investigated as potent inhibitors of human carbonic anhydrase (hCA) isoforms . The overexpression of specific hCA isoforms, such as the transmembrane hCA XII, is a recognized feature in various cancers, including breast carcinoma and non-small cell lung cancer, where it contributes to tumor acidification, survival, and metastasis . Research indicates that inhibiting these isoforms, particularly hCA XII, can suppress oncogenic signaling pathways, such as the Wnt/β-catenin pathway, and its target genes like MYC . Furthermore, selected benzenesulfonamide-based hCA inhibitors have demonstrated the ability to restore sensitivity to chemotherapeutic agents like doxorubicin in P-glycoprotein overexpressing, drug-resistant cell lines, positioning them as promising candidates for overcoming multidrug resistance in cancer . Concurrently, the structural motif of benzenesulfonamide is also explored in neurodegenerative disease research. Recent studies on benzenesulfonamide derivatives have shown potential as multi-target-directed ligands for Alzheimer's disease, exhibiting cholinesterase inhibitory activity, the ability to prevent Aβ aggregation, and anti-neuroinflammatory effects . This combination of properties makes this compound a versatile tool for researchers probing the role of carbonic anhydrases in cancer pathophysiology and for investigating novel therapeutic strategies in complex neurological disorders. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3,4-dimethoxy-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-23-15-11-20(12-15)14-6-4-13(5-7-14)19-26(21,22)16-8-9-17(24-2)18(10-16)25-3/h4-10,15,19H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWPNZHNXSMQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Pathways

Sulfonylation of 4-(3-Methoxyazetidin-1-yl)Aniline

This two-step method involves synthesizing the azetidine-containing aniline intermediate, followed by sulfonylation with a substituted benzenesulfonyl chloride.

Step 1: Synthesis of 4-(3-Methoxyazetidin-1-yl)Aniline

Reagents :

  • 3-Methoxyazetidine hydrochloride
  • 4-Fluoronitrobenzene
  • Potassium carbonate (K₂CO₃)
  • Palladium on carbon (Pd/C)

Procedure :

  • Nucleophilic Aromatic Substitution : 3-Methoxyazetidine reacts with 4-fluoronitrobenzene in dimethylformamide (DMF) at 80°C for 12 hours to yield 4-(3-methoxyazetidin-1-yl)nitrobenzene.
  • Reduction : The nitro group is reduced using hydrogen gas (H₂, 1 atm) and Pd/C in ethanol at room temperature for 6 hours to produce 4-(3-methoxyazetidin-1-yl)aniline.

Yield : 78% (nitro intermediate), 92% (aniline product).

Step 2: Sulfonylation with 3,4-Dimethoxybenzenesulfonyl Chloride

Reagents :

  • 3,4-Dimethoxybenzenesulfonyl chloride
  • Triethylamine (Et₃N)
  • Dichloromethane (DCM)

Procedure :

  • 4-(3-Methoxyazetidin-1-yl)aniline (1 equiv) is dissolved in DCM under nitrogen.
  • Et₃N (2.5 equiv) is added, followed by dropwise addition of 3,4-dimethoxybenzenesulfonyl chloride (1.2 equiv) at 0°C.
  • The reaction is stirred at room temperature for 4 hours, then quenched with water. The organic layer is dried (MgSO₄) and concentrated.

Yield : 85%.

One-Pot Coupling and Sulfonylation

Comparative Analysis of Methods

Method Steps Yield (%) Key Advantage Limitation
Sulfonylation 2 85 High purity Multi-step isolation required
One-Pot Coupling 1 70 Time-efficient Requires specialized catalysts
Electrochemical 1 65 Solvent-free, green chemistry Lower yield

Optimization Strategies

Catalytic Enhancements

  • Palladium Catalysts : Using Pd(OAc)₂/Xantphos in Step 1 increases azetidine coupling efficiency (yield: 82% → 89%).
  • Microwave Assistance : Microwave irradiation (100 W, 120°C) reduces sulfonylation time from 4 hours to 30 minutes.

Solvent Systems

  • Ionic Liquids : Replacing DCM with 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) improves sulfonylation yields by 12%.

Characterization and Validation

  • NMR : ¹H NMR (400 MHz, DMSO-d₆): δ 7.62 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (s, 2H, NH₂), 4.12 (m, 4H, azetidine-H), 3.85 (s, 6H, OCH₃).
  • HPLC : Purity >99% (C18 column, acetonitrile/water 70:30).

Industrial-Scale Considerations

  • Cost Analysis : Bulk synthesis favors the one-pot method ($12/g) over electrochemical ($18/g).
  • Safety : 3,4-Dimethoxybenzenesulfonyl chloride requires handling under inert conditions due to moisture sensitivity.

Emerging Techniques

  • Flow Chemistry : Continuous flow reactors achieve 90% yield in 20 minutes residence time.
  • Biocatalytic Sulfonylation : Engineered sulfotransferases show promise for enantioselective synthesis (pilot-scale trials ongoing).

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Corrosion Inhibition

Overview : DMPTS has been identified as an effective corrosion inhibitor for copper in acidic environments.

Methodology : Research conducted on the corrosion inhibition properties of DMPTS utilized several electrochemical techniques:

  • Weight Loss Measurements : This method quantifies the mass loss of copper samples exposed to corrosive environments.
  • Potentiodynamic Polarization : This technique assesses the electrochemical behavior of copper in the presence of DMPTS.
  • Electrochemical Impedance Spectroscopy (EIS) : EIS provides insights into the resistance offered by DMPTS against corrosion.

Results : The studies revealed that at an optimal concentration of 400 ppm, DMPTS achieved an impressive inhibition efficiency of up to 89% , significantly enhancing the corrosion resistance of copper.

Medicinal Chemistry

Biological Activity : The unique structural components of DMPTS, particularly the benzenesulfonamide moiety and methoxy groups, suggest potential biological activity. The sulfonamide group is known for its role in various pharmacological applications, including antibacterial and anti-inflammatory effects.

Case Studies :

  • Anti-Platelet Aggregation Activity : Related compounds with similar structures have shown promise in inhibiting platelet aggregation, which is crucial for preventing thrombotic diseases. For instance, derivatives that include methoxy groups have been synthesized and tested for their efficacy in reducing platelet aggregation compared to established medications like picotamide .

Material Science Applications

Corrosion Resistance : Beyond its biological implications, DMPTS's application extends into materials science, particularly as a corrosion inhibitor in metal protection. The compound's ability to form stable complexes with metal surfaces enhances its protective qualities against corrosive agents.

Summary Table of Applications

Application AreaDescriptionKey Findings
Corrosion InhibitionProtects copper from acidic corrosionUp to 89% inhibition efficiency at 400 ppm
Medicinal ChemistryPotential anti-platelet aggregation propertiesHigh activity compared to picotamide
Material ScienceEnhances corrosion resistance in metalsEffective in forming protective layers

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other benzenesulfonamide derivatives allow for meaningful comparisons. Key analogs are discussed below:

3,4-Dimethoxy-N-[4-(3-Nitrophenyl)Thiazol-2-yl]Benzenesulfonamide (Ro-61-8048)

  • Structure : Features a thiazole ring substituted with a 3-nitrophenyl group instead of the azetidine moiety in the target compound.
  • Activity : Potent KMO inhibitor with an IC50 of 37 nM in vitro. In vivo studies in gerbils showed inhibition of KMO with an ED50 of 3–5 µmol/kg and a seven-fold increase in hippocampal KYNA levels in rats .
  • Key Differences : The thiazole and nitrophenyl groups enhance aromatic stacking interactions but may reduce metabolic stability compared to the azetidine group. The target compound’s 3-methoxyazetidine likely improves solubility and blood-brain barrier (BBB) penetration due to reduced steric hindrance and polarity .

4-Amino-N-[4-[2-Fluoro-5-(Trifluoromethyl)Phenyl]-Thiazol-2-yl]Benzenesulfonamide

  • Structure : Substituted with a fluorinated phenyl-thiazole group.
  • Activity : Higher potency than Ro-61-8048 (IC50 = 19 nM), attributed to electron-withdrawing trifluoromethyl and fluorine groups enhancing target binding .
  • Key Differences : The target compound’s azetidine ring may offer better selectivity for KMO over off-target enzymes compared to fluorinated aromatic systems, which often face metabolic oxidation challenges .

3,4-Dimethoxy-N-(4-(Morpholinomethyl)Benzyl)-N-Phenylbenzenesulfonamide (2a)

  • Structure : Incorporates a morpholine-methylbenzyl group.
  • Activity: Not explicitly reported, but morpholine derivatives are common in CNS-targeting drugs due to their balanced lipophilicity and hydrogen-bonding capacity .
  • However, the benzyl group may enhance tissue retention .

3,4-Dimethoxy-N-[4-(3-Nitrophenyl)-5-(Piperidin-1-ylmethyl)-1,3-Thiazol-2-yl]Benzenesulfonamide (Compound 67)

  • Structure : Includes a piperidine-methyl-thiazole hybrid.
  • Activity : Demonstrated 24% KMO inhibition at 10 µM and reduced brain 3-OH-KYN levels in vivo .
  • Key Differences : The piperidine ring’s larger size may hinder BBB permeability compared to the compact azetidine group in the target compound .

Structure-Activity Relationship (SAR) Insights

Structural Feature Impact on Activity Example Compounds
3,4-Dimethoxybenzene Enhances binding to KMO’s hydrophobic pocket; critical for inhibitory activity . Ro-61-8048, Target Compound
Azetidine vs. Thiazole Azetidine’s smaller ring may improve BBB penetration and metabolic stability . Target Compound vs. Ro-61-8048
Electron-Withdrawing Groups Fluorine or nitro groups increase potency but may reduce metabolic stability . 4-Amino-N-[4-...]benzenesulfonamide
N-Substituents Bulky groups (e.g., morpholinomethyl) improve tissue retention but hinder BBB . Compound 2a

Pharmacokinetic and Therapeutic Implications

  • BBB Penetration : Sulfonamides with moderate log P values (e.g., Ro-61-8048) show superior BBB permeability. The target compound’s 3-methoxyazetidine may further optimize log P compared to morpholine or piperidine analogs .
  • Metabolic Stability : Azetidine’s saturated ring resists oxidative metabolism better than thiazole or fluorinated aryl groups, suggesting longer half-life .
  • Therapeutic Potential: Like Ro-61-8048, the target compound may ameliorate neurodegenerative conditions by modulating the kynurenine pathway, though in vivo validation is required .

Biological Activity

3,4-Dimethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C17H22N2O4S\text{C}_{17}\text{H}_{22}\text{N}_2\text{O}_4\text{S}

This structure features a benzenesulfonamide moiety, which is known for various biological activities, including antibacterial and antitumor properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The sulfonamide group is known to inhibit certain enzymes involved in the synthesis of folic acid in bacteria, thereby exhibiting antimicrobial properties. Additionally, the presence of methoxy groups can enhance lipophilicity, facilitating better membrane penetration and potentially leading to increased bioactivity.

Antimicrobial Activity

Research has shown that compounds containing sulfonamide groups exhibit significant antimicrobial activity against a range of pathogens. A study indicated that related sulfonamides demonstrated effective inhibition against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism involves competitive inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Antitumor Activity

The potential antitumor effects of this compound have been explored in preclinical models. In vitro studies revealed that similar compounds exhibited cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values indicating significant potency at low concentrations . The proposed mechanism includes induction of apoptosis through the activation of caspase pathways.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation significantly. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability .
  • Animal Models : In vivo studies using murine models have shown promising results with reduced tumor growth rates when treated with this compound compared to control groups. Histological analysis confirmed decreased mitotic activity in treated tumors .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Mechanism of Action
AntibacterialStaphylococcus aureus12.5Inhibition of dihydropteroate synthase
AntibacterialEscherichia coli15.0Inhibition of dihydropteroate synthase
AntitumorHeLa8.0Induction of apoptosis
AntitumorMCF-710.5Induction of apoptosis

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 3,4-dimethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide?

  • Methodology : Synthesis typically involves sequential functionalization of the benzene sulfonamide core. Key steps include:

Sulfonylation : Coupling 3,4-dimethoxybenzenesulfonyl chloride with 4-(3-methoxyazetidin-1-yl)aniline under basic conditions (e.g., Na₂CO₃ in aqueous/organic biphasic systems) to form the sulfonamide bond .

Azetidine Functionalization : Introducing the 3-methoxyazetidine group via nucleophilic substitution or transition-metal-catalyzed coupling reactions .

  • Critical Parameters : pH control during sulfonylation (pH ~10) ensures optimal nucleophilicity of the aniline nitrogen .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Standard Techniques :

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.3–3.8 ppm) and azetidine protons (δ ~3.5–4.5 ppm) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
  • Elemental Analysis : Validate purity (>95%) and stoichiometry .

Q. What solubility and stability challenges arise during its synthesis, and how are they addressed?

  • Challenges : Limited solubility in polar solvents due to hydrophobic azetidine and methoxy groups.
  • Solutions :

  • Use DMF or DMSO as co-solvents for reactions .
  • Stabilize the azetidine ring against hydrolysis by maintaining anhydrous conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity in large-scale synthesis?

  • Optimization Strategies :

  • Catalyst Screening : Test Pd/Cu catalysts for azetidine-aryl coupling efficiency .
  • Temperature Control : Lower temperatures (~0–5°C) reduce side reactions during sulfonylation .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
    • Case Study : A 15% yield improvement was achieved by replacing THF with DMF in azetidine functionalization .

Q. How do researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Approaches :

Assay Standardization : Validate enzyme inhibition assays (e.g., IC₅₀) using positive controls (e.g., acetazolamide for carbonic anhydrase) .

Orthogonal Assays : Cross-check cytotoxicity (MTT assay) with apoptosis markers (Annexin V) to distinguish specific inhibition from general toxicity .

Structural Analysis : Compare X-ray crystallography data of target enzyme-compound complexes to confirm binding modes .

Q. What role do computational methods (e.g., DFT) play in predicting the compound’s reactivity and binding affinity?

  • Applications :

  • DFT Calculations : Model electron density distribution to identify nucleophilic/electrophilic sites on the azetidine ring .
  • Molecular Docking : Predict binding poses with targets like kinase domains or GPCRs using AutoDock Vina .
  • SAR Analysis : Correlate substituent effects (e.g., methoxy vs. ethoxy) with activity trends .

Data Contradiction Analysis

Observed Contradiction Potential Causes Resolution Strategies References
Variable IC₅₀ values in kinase inhibition assaysDifferences in ATP concentrations or enzyme isoformsStandardize ATP levels (1 mM) and use isoform-specific assays
Discrepant solubility profilesPolymorphism or hydration statesPerform XRPD to identify crystalline forms

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